molecular formula C8H8N2O6 B2835109 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid CAS No. 1396962-55-2

2-[(5-Nitrofuran-2-yl)formamido]propanoic acid

Cat. No.: B2835109
CAS No.: 1396962-55-2
M. Wt: 228.16
InChI Key: RKVURLUZPDESNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid typically involves the reaction of 5-nitrofuran-2-carboxylic acid with an appropriate amine under specific conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(5-Nitrofuran-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and dehydrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5-Nitrofuran-2-yl)formamido]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid involves its interaction with microbial enzymes and proteins. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to the inhibition of bacterial growth. The compound targets specific molecular pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-nitrofuran-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-4(8(12)13)9-7(11)5-2-3-6(16-5)10(14)15/h2-4H,1H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVURLUZPDESNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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